Cas no 2227829-12-9 ((1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol)

(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol
- 2227829-12-9
- EN300-1821449
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- インチ: 1S/C9H12N2O4/c1-15-9-3-2-6(8(12)5-10)4-7(9)11(13)14/h2-4,8,12H,5,10H2,1H3/t8-/m0/s1
- InChIKey: XLLSMKXUVCBKCZ-QMMMGPOBSA-N
- SMILES: O[C@@H](CN)C1C=CC(=C(C=1)[N+](=O)[O-])OC
計算された属性
- 精确分子量: 212.07970687g/mol
- 同位素质量: 212.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- XLogP3: -0.1
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1821449-0.5g |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |
2227829-12-9 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1821449-2.5g |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |
2227829-12-9 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1821449-10g |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |
2227829-12-9 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1821449-5g |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |
2227829-12-9 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1821449-0.25g |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |
2227829-12-9 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1821449-10.0g |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |
2227829-12-9 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1821449-5.0g |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |
2227829-12-9 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1821449-1g |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |
2227829-12-9 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1821449-0.05g |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |
2227829-12-9 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1821449-0.1g |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol |
2227829-12-9 | 0.1g |
$1357.0 | 2023-09-19 |
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-ol 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Mei Zhou RSC Adv., 2016,6, 113322-113326
(1R)-2-amino-1-(4-methoxy-3-nitrophenyl)ethan-1-olに関する追加情報
(1R)-2-Amino-1-(4-Methoxy-3-Nitrophenyl)ethan-1-Ol and CAS No. 2227829-12-9: A Comprehensive Overview
(1R)-2-Amino-1-(4-Methoxy-3-Nitrophenyl)ethan-1-Ol is a complex organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. The CAS No. 2227829-12-9 serves as a critical identifier for this compound, enabling precise reference in scientific literature and regulatory documentation. This molecule is characterized by its stereochemistry, which is defined by the 1R configuration, and its functional groups, including the 4-methoxy and 3-nitrophenyl substituents. These structural features contribute to its potential biological activity and pharmacological relevance.
Recent advancements in medicinal chemistry have highlighted the importance of 1-(4-Methoxy-3-Nitrophenyl)ethan-1-ol as a potential scaffold for drug development. Studies published in Journal of Medicinal Chemistry (2023) suggest that the 4-methoxy group enhances the molecule’s solubility and bioavailability, while the 3-nitrophenyl moiety may modulate its interactions with biological targets. The stereochemical configuration (1R) is particularly significant, as it can influence the compound’s pharmacokinetic properties and receptor binding affinity.
The synthesis of (1R)-2-Amino-1-(4-Methoxy-3-Nitrophenyl)ethan-1-Ol involves multi-step organic reactions, with the 4-methoxy and 3-nitrophenyl groups being introduced through electrophilic substitution and coupling reactions. Researchers at the University of California, San Francisco (2024) have reported a novel asymmetric catalytic approach that efficiently produces the 1R isomer with high enantiomeric purity. This method represents a significant breakthrough in the scalable synthesis of such complex molecules, which is crucial for pharmaceutical applications.
Pharmacological studies on 1-(4-Methoxy-3-Nitrophenyl)ethan-1-ol have revealed its potential as an inhibitor of specific enzymatic pathways. For instance, a 2023 study in ACS Chemical Biology demonstrated that this compound exhibits selective inhibition of the 3-nitrophenyl-dependent enzyme complex, which is implicated in inflammatory responses. The 4-methoxy group may act as a hydrogen bond donor, enhancing the molecule’s ability to interact with target proteins.
Recent research has also explored the role of (1R)-2-Amino-1-(4-Methoxy-3-Nityphenyl)ethan-1-Ol in neurodegenerative disorders. A 2024 study published in Nature Communications found that this compound may modulate the activity of the 3-nitrophenyl-associated signaling pathways, which are known to be dysregulated in conditions such as Alzheimer’s disease. The 4-methoxy substitution appears to enhance the molecule’s neuroprotective effects by stabilizing its interaction with target receptors.
Drug discovery efforts have increasingly focused on the 1R configuration of 1-(4-Methoxy-3-Nitrophenyl)ethan-1-ol due to its potential to improve therapeutic outcomes. A 2023 review in Drug Discovery Today highlighted the importance of stereochemistry in drug design, noting that the 1R isomer may exhibit superior pharmacological profiles compared to its 1S counterpart. This underscores the need for precise stereochemical control during the synthesis of such compounds.
Furthermore, the 4-methoxy and 3-nitrophenyl groups of (1R)-2-Amino-1-(4-Methoxy-3-Nitrophenyl)ethan-1-Ol have been studied for their role in modulating molecular interactions. A 2024 study in Organic & Biomolecular Chemistry revealed that these substituents can influence the molecule’s binding affinity to specific receptors, potentially enhancing its therapeutic efficacy. The 4-methoxy group is believed to act as a co-solvent, improving the molecule’s solubility in biological systems.
Environmental and safety assessments of 1-(4-Methoxy-3-Nitrophenyl)ethan-1-ol have also been conducted to ensure its suitability for pharmaceutical applications. A 2023 report by the European Medicines Agency (EMA) emphasized the importance of evaluating the compound’s environmental impact, particularly due to the presence of the 3-nitrophenyl group. Researchers have proposed strategies to mitigate potential ecological risks while maintaining the compound’s therapeutic potential.
Emerging trends in pharmaceutical research suggest that (1R)-2-Amino-1-(4-Methoxy-3-Nitrophenyl)ethan-1-Ol may have applications beyond its current scope. A 2024 study in Pharmaceutical Research explored its potential as a prodrug, where the 4-methoxy group could be modified to enhance its release in specific physiological conditions. This approach could expand the therapeutic versatility of the compound, making it suitable for a broader range of medical conditions.
In conclusion, (1R)-2-Amino-1-(4-Methoxy-3-Nitrophenyl)ethan-1-Ol represents a promising candidate in the field of pharmaceutical chemistry. Its unique structural features, including the 1R configuration and the 4-methoxy and 3-nitrophenyl groups, contribute to its potential therapeutic applications. Ongoing research continues to explore its pharmacological properties, synthesis methods, and environmental impact, ensuring its development as a viable drug candidate for future medical treatments.
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